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molecular formula C11H13BO5 B8425255 5-Ethoxymethoxy-benzofuran-2-boronic acid

5-Ethoxymethoxy-benzofuran-2-boronic acid

Cat. No. B8425255
M. Wt: 236.03 g/mol
InChI Key: AZFJZNXXAWDHES-UHFFFAOYSA-N
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Patent
US08193363B2

Procedure details

By following the same procedure as described in Example 1 (step d), was prepared using (5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester (12) (100 mg, 0.30 mmol) and 5-ethoxymethoxy-benzofuran-2-boronic acid (4) (92.5 mg, 0.39 mmol). Work-up as described in example 1d, followed by purification of the crude product by flash column chromatography using 10-25% ethyl acetate in hexane. Evaporation of solvent afforded 120 mg of the desired compound (13) as yellowish solid.
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
92.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[N:7]([C:9]1[CH:14]=[CH:13][C:12](Br)=[C:11]([N+:16]([O-:18])=[O:17])[N:10]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2].[CH2:20]([O:22][CH2:23][O:24][C:25]1[CH:26]=[CH:27][C:28]2[O:32][C:31](B(O)O)=[CH:30][C:29]=2[CH:36]=1)[CH3:21]>>[C:1]([O:5][C:6](=[O:19])[N:7]([C:9]1[CH:14]=[CH:13][C:12]([C:31]2[O:32][C:28]3[CH:27]=[CH:26][C:25]([O:24][CH2:23][O:22][CH2:20][CH3:21])=[CH:36][C:29]=3[CH:30]=2)=[C:11]([N+:16]([O-:18])=[O:17])[N:10]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)Br)[N+](=O)[O-])=O
Step Two
Name
Quantity
92.5 mg
Type
reactant
Smiles
C(C)OCOC=1C=CC2=C(C=C(O2)B(O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
followed by purification of the crude product by flash column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)C=1OC2=C(C1)C=C(C=C2)OCOCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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